Oximonamum
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Overview
Preparation Methods
Oximonam is synthesized through a series of chemical reactions involving the formation of a β-lactam ring. The preparation typically involves the reaction of hydroxylamine with an aldehyde or ketone to form an oxime, which is then cyclized to form the β-lactam structure . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Oximonam undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Cyclization: This reaction involves the formation of a ring structure. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oximonam can lead to the formation of nitriles, while reduction can lead to the formation of amines .
Scientific Research Applications
Oximonam has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity of β-lactam antibiotics and the mechanisms of antibiotic resistance.
Biology: It is used to study the interactions between antibiotics and bacterial cell walls, as well as the mechanisms of bacterial resistance.
Industry: It is used in the development of new antibiotics and in the study of antibiotic production processes.
Mechanism of Action
Oximonam exerts its effects by binding to bacterial penicillin-binding proteins (PBP), with high affinity for PBP 3 and mild affinity for PBP 1a. This binding interferes with bacterial cell wall integrity and synthesis, leading to cell lysis and death .
Comparison with Similar Compounds
Oximonam is unique among monobactam antibiotics due to its specific activity against Enterobacteriaceae and Haemophilus influenzae, while having no activity against staphylococci and Pseudomonas aeruginosa. Similar compounds include:
Aztreonam: Another monobactam antibiotic with a similar mechanism of action but broader spectrum of activity.
Cefuroxime: A cephalosporin antibiotic with a broader spectrum of activity but different chemical structure.
Ceftizoxime: Another cephalosporin antibiotic with a similar spectrum of activity but different chemical structure.
Oximonam’s specificity and unique activity profile make it a valuable tool in the study of antibiotic resistance and the development of new antibiotics.
Properties
CAS No. |
90898-90-1 |
---|---|
Molecular Formula |
C12H15N5O6S |
Molecular Weight |
357.35 g/mol |
IUPAC Name |
2-[(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid |
InChI |
InChI=1S/C12H15N5O6S/c1-5-8(11(21)17(5)23-3-7(18)19)15-10(20)9(16-22-2)6-4-24-12(13)14-6/h4-5,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)/b16-9-/t5-,8-/m0/s1 |
InChI Key |
FJKOYBHMMTVFHK-TWYJFGHKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1OCC(=O)O)NC(=O)/C(=N\OC)/C2=CSC(=N2)N |
SMILES |
CC1C(C(=O)N1OCC(=O)O)NC(=O)C(=NOC)C2=CSC(=N2)N |
Canonical SMILES |
CC1C(C(=O)N1OCC(=O)O)NC(=O)C(=NOC)C2=CSC(=N2)N |
Synonyms |
oximonam SQ 82291 SQ-82291 |
Origin of Product |
United States |
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